molecular formula C22H18BrN3O4 B11473502 6-(1,3-benzodioxol-5-ylmethyl)-5-(2-bromophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(1,3-benzodioxol-5-ylmethyl)-5-(2-bromophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11473502
M. Wt: 468.3 g/mol
InChI Key: OENBEWRSVNCCBX-UHFFFAOYSA-N
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Description

6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(2-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that features a pyrrolopyrimidine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. The starting materials often include benzodioxole derivatives and bromophenyl compounds. Key steps may involve:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the benzodioxole and bromophenyl groups through nucleophilic substitution or palladium-catalyzed coupling reactions.

    Methylation: Methyl groups can be introduced using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dehalogenated products.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology

In biological research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

Potential medicinal applications include its use as an anticancer agent, given the presence of the benzodioxole moiety, which is known for its bioactivity.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-PHENYL-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
  • 6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

Uniqueness

The presence of the bromophenyl group in the compound of interest may confer unique reactivity and biological activity compared to its analogs. This could result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research.

Properties

Molecular Formula

C22H18BrN3O4

Molecular Weight

468.3 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-ylmethyl)-5-(2-bromophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18BrN3O4/c1-24-16-11-26(10-13-7-8-17-18(9-13)30-12-29-17)20(14-5-3-4-6-15(14)23)19(16)21(27)25(2)22(24)28/h3-9,11H,10,12H2,1-2H3

InChI Key

OENBEWRSVNCCBX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Br)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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